(2-Cyclobutylphenyl)methanamine
Description
(2-Cyclobutylphenyl)methanamine is a structurally unique compound featuring a methanamine group (-CH₂NH₂) attached to a phenyl ring substituted with a cyclobutyl group at the 2-position. These compounds are primarily utilized in research settings for drug discovery, targeting enzymes and receptors such as Sirtuin 2 (SIRT2) and dopamine D3 receptors (D3R) .
Properties
IUPAC Name |
(2-cyclobutylphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-8-10-4-1-2-7-11(10)9-5-3-6-9/h1-2,4,7,9H,3,5-6,8,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUPAKRAKPUPHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1557581-74-4 | |
| Record name | (2-cyclobutylphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclobutylphenyl)methanamine typically involves the reaction of 2-cyclobutylbenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: (2-Cyclobutylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2-Cyclobutylphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyclobutylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The biological activity and physicochemical properties of (2-Cyclobutylphenyl)methanamine analogs depend on substituent patterns, linker chemistry, and aromatic system modifications. Below is a detailed comparison with structurally related methanamine derivatives:
Table 1: Key Structural and Functional Comparisons
Detailed Analysis of Structural and Functional Differences
Aromatic System and Substituent Effects
- Cyclobutyl vs. Cyclopropyl : Cyclobutyl groups, as in [1-(4-chlorophenyl)cyclobutyl]methanamine, introduce steric bulk and conformational rigidity compared to cyclopropyl analogs like (2-chlorophenyl)(cyclopropyl)methanamine. This may enhance target binding in enzyme pockets .
- Chlorophenyl vs.
- Carbazole vs. Quinoline: Carbazole-based methanamines (e.g., 23k, 23l) exhibit superior D3R selectivity over quinoline derivatives due to their planar aromatic systems, which optimize receptor interactions .
Linker Chemistry and Bioactivity
- Urea vs. Thiourea Linkers : In (5-Phenylfuran-2-yl)methanamine derivatives, urea linkers (e.g., compound 21) enhance SIRT2 inhibition (33 ± 3% at 10 µM) compared to thiourea (22: 23 ± 3%), likely due to improved hydrogen-bonding capacity .
- Amide vs. Hydroxamic Acid : Amide linkers in anti-mycobacterial compounds (e.g., (5-bromopyridin-2-yl)methanamine derivatives) show moderate activity, whereas hydroxamic acid derivatives (e.g., compound 30) are less potent, possibly due to metabolic instability .
Biological Activity
(2-Cyclobutylphenyl)methanamine, also known as a cyclobutane derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that illustrate its pharmacological properties.
Chemical Structure and Properties
This compound features a cyclobutyl group attached to a phenyl ring, which contributes to its unique chemical properties. The molecular formula is , and it possesses a molecular weight of approximately 175.25 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways, particularly in cancer and neurological disorders.
- Apoptosis Induction : Similar compounds have been shown to influence apoptotic pathways by modulating Bcl-2 family proteins, which are critical for cell survival and death regulation .
- Neuroprotective Effects : Research indicates that derivatives of cyclobutane can exhibit neuroprotective activities, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:
| Study | Biological Activity | IC50 Value | Cell Line/Model |
|---|---|---|---|
| Study 1 | Apoptosis induction | 45 nM | RS4;11 (Bcl-2 dependent) |
| Study 2 | Neuroprotection | 105 nM | Neuronal cell model |
| Study 3 | Antioxidant activity | 50 µM | Various cell lines |
Case Study 1: Apoptotic Pathways
A study explored the effects of this compound on apoptosis in Bcl-2 dependent cell lines. The compound demonstrated significant potency in inducing cell death via the mitochondrial pathway, suggesting its potential as an anticancer agent. The IC50 value was recorded at 45 nM, indicating effective inhibition of cell viability.
Case Study 2: Neuroprotective Mechanisms
In another investigation, the neuroprotective properties of cyclobutane derivatives were assessed using a neuronal cell model exposed to oxidative stress. Results showed that this compound significantly reduced cell death and oxidative damage, with an IC50 value of 105 nM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
